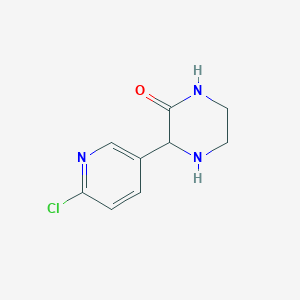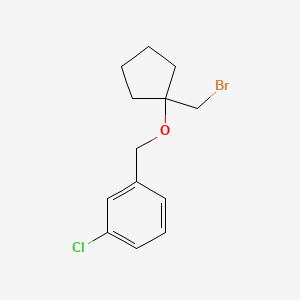
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and an ether linkage to a chlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene typically involves the following steps:
Bromomethylation of Cyclopentane: Cyclopentane is reacted with bromine in the presence of light or a radical initiator to form bromomethylcyclopentane.
Formation of the Ether Linkage: Bromomethylcyclopentane is then reacted with 3-chlorophenol in the presence of a base such as sodium hydride (NaH) to form the ether linkage, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of dehalogenated products.
Aplicaciones Científicas De Investigación
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ether linkage and chlorobenzene ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene: Similar structure but with the chlorine atom in the para position.
Uniqueness
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H16BrClO |
|---|---|
Peso molecular |
303.62 g/mol |
Nombre IUPAC |
1-[[1-(bromomethyl)cyclopentyl]oxymethyl]-3-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-10-13(6-1-2-7-13)16-9-11-4-3-5-12(15)8-11/h3-5,8H,1-2,6-7,9-10H2 |
Clave InChI |
WPCGIHKMIDDHKG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CBr)OCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)

![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
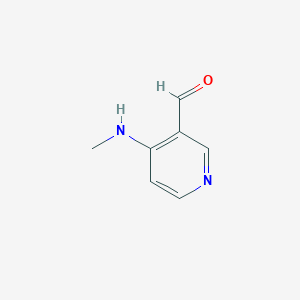
![1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13488011.png)

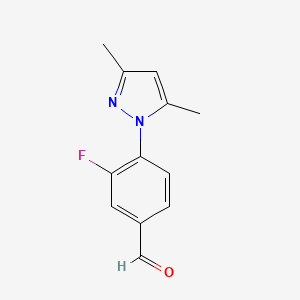
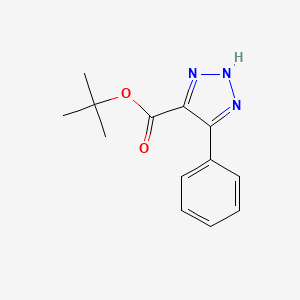
![2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine](/img/structure/B13488028.png)

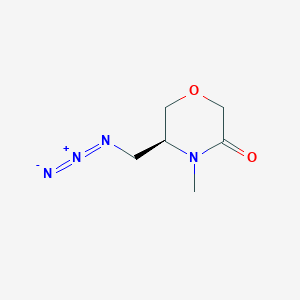
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid](/img/structure/B13488035.png)
